molecular formula C13H19N5O B6964409 N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide

Cat. No.: B6964409
M. Wt: 261.32 g/mol
InChI Key: RIMZLSZSIFHGEI-UHFFFAOYSA-N
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Description

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazoles and imidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring substituted with a butan-2-yl and a methyl group, and an imidazole ring substituted with a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1,3-butanedione with hydrazine hydrate in the presence of an acid catalyst can yield 5-methylpyrazole.

    Alkylation: The 5-methylpyrazole can then be alkylated using 1-bromo-2-butane to introduce the butan-2-yl group.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia and formaldehyde.

    Coupling Reaction: Finally, the pyrazole and imidazole rings can be coupled through a carboxamide linkage using a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and imidazole rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butan-2-yl group. Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used to introduce azide or cyano groups, respectively.

Major Products

    Oxidation: Oxidation of the methyl groups can yield carboxylic acids or aldehydes.

    Reduction: Reduction of the carboxamide group can yield primary amines.

    Substitution: Substitution reactions can yield azide or cyano derivatives of the original compound.

Scientific Research Applications

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding.

    Chemical Biology: The compound serves as a probe to study cellular processes and pathways.

    Industrial Applications: It is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. It can also act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-butan-2-yl-5-methylpyrazol-3-yl)-2-methylfuran-3-carboxamide
  • 1-(1-Butan-2-yl-5-methylpyrazol-3-yl)-3-[(1-cyclopropylcyclobutyl)methyl]urea

Uniqueness

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole and imidazole rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-butan-2-yl-5-methylpyrazol-3-yl)-1-methylimidazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-5-9(2)18-10(3)6-12(16-18)15-13(19)11-7-17(4)8-14-11/h6-9H,5H2,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMZLSZSIFHGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CC(=N1)NC(=O)C2=CN(C=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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